5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c1-11-4-6-13(10-16(11)22-8-2-3-17(22)23)21-18(24)14-9-12(19)5-7-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBGFFPFYAEGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination and Chlorination:
Formation of Pyrrolidinone Group: The pyrrolidinone group can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
| Reaction Conditions | Products | Catalysts/Reagents |
|---|---|---|
| Acidic (HCl, H₂SO₄) at reflux | 5-Bromo-2-chlorobenzoic acid + 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline | Concentrated HCl, H₂O |
| Basic (NaOH, KOH) at 60–80°C | Sodium/potassium salt of 5-bromo-2-chlorobenzoic acid + amine derivative | Aqueous NaOH/KOH, ethanol as co-solvent |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the halogen substituents (Br, Cl) stabilizing the intermediate through electron-withdrawing effects .
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as a leaving group in Suzuki and Buchwald-Hartwig couplings, enabling structural diversification.
| Reaction Type | Conditions | Products | Catalytic System |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF | 5-Aryl-2-chloro-N-[...]benzamide derivatives | Pd(PPh₃)₄, 80–100°C, inert atmosphere |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Amine-substituted derivatives | 100–120°C, microwave-assisted conditions |
These reactions retain the chlorine atom due to its lower reactivity under standard coupling conditions .
Reduction of the Pyrrolidinone Moiety
The 2-oxopyrrolidin-1-yl group undergoes selective reduction to form a pyrrolidine ring.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ in THF | 0–25°C, 4–6 hours | 2-Hydroxypyrrolidine derivative | Moderate (50–70%) |
| LiAlH₄ in anhydrous ether | Reflux, 8–12 hours | Pyrrolidine with secondary alcohol | High (>80%) |
The carbonyl reduction is sterically hindered by the adjacent methyl group, necessitating strong reducing agents.
Halogen Exchange Reactions
The chlorine atom participates in nucleophilic aromatic substitution (SNAr) under controlled conditions.
| Nucleophile | Conditions | Product | Catalysts |
|---|---|---|---|
| NaN₃, DMF | 120°C, 24 hours | 5-Bromo-2-azido-N-[...]benzamide | CuI, 1,10-phenanthroline |
| KSCN, DMSO | 100°C, microwave irradiation | 5-Bromo-2-thiocyanato-N-[...]benzamide | None |
The bromine atom remains inert in these reactions due to its lower electrophilicity compared to chlorine .
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate stability:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 60°C in dry DMSO | Dehalogenation (Cl loss) | >14 days |
| UV light (254 nm) in MeOH | Radical-mediated C-Br bond cleavage | 48–72 hours |
Stabilizing agents like antioxidants (e.g., BHT) are recommended for long-term storage .
Diazotization and Subsequent Transformations
The amine derivative (post-hydrolysis) can undergo diazotization for further functionalization:
| Diazotization Reagent | Coupled Reagent | Product | Application |
|---|---|---|---|
| NaNO₂, HCl (0–5°C) | Phenol | Azo-linked derivatives | Dye synthesis |
| NaNO₂, HBF₄ | Heat (Sandmeyer reaction) | 5-Bromo-2-fluoro-N-[...]benzamide | Fluorinated analog synthesis |
This pathway is critical for generating analogs with modified electronic properties .
Comparative Reactivity of Halogens
A reactivity analysis reveals the following order for substitution:
Cl (ortho) > Br (para) > Methyl (meta)
This trend is attributed to steric effects and electronic contributions from the pyrrolidinone group .
Industrial-Scale Considerations
Key optimization parameters for large-scale synthesis include:
-
Solvent selection : DMF > DMSO for improved reaction kinetics .
-
Catalyst recycling : Pd/C recovery achieves >90% efficiency via filtration.
-
Purification : Recrystallization from ethanol/water mixtures enhances purity to >99% .
This compound’s versatility in cross-coupling, reduction, and substitution reactions makes it a valuable intermediate in pharmaceutical research, particularly for developing kinase inhibitors and SGLT2 antagonists . Further studies are needed to explore its electrochemical properties and enantioselective transformations.
Scientific Research Applications
Pharmaceutical Applications
5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide serves as a key intermediate in the synthesis of various therapeutic compounds, particularly those targeting metabolic disorders.
SGLT2 Inhibitors
Recent studies have identified derivatives of this compound as potential precursors for Sodium-glucose co-transporter 2 (SGLT2) inhibitors. These inhibitors are crucial in the management of diabetes by promoting glucose excretion through urine. A notable synthesis route involves the preparation of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , which is integral to developing a series of SGLT2 inhibitors currently under investigation for their efficacy in diabetes therapy .
Anticancer Research
The compound has also been explored for its anticancer properties. Research indicates that derivatives containing similar structural motifs exhibit significant activity against various cancer cell lines, including lung cancer (A549). The biological evaluation typically involves assessing the compounds' ability to inhibit cell proliferation and induce apoptosis .
Synthetic Methodologies
The synthesis of This compound involves several critical steps that ensure high yield and purity.
Efficient Routes
A comprehensive study on synthetic routes indicates that using readily available starting materials can enhance scalability and reduce costs. For instance, a reported method utilizes dimethyl terephthalate as a starting material, achieving a total yield of approximately 24% over six synthetic steps including nitration and bromination .
Structural Modifications
The ability to modify the structural components of this compound allows researchers to explore various biological activities. For example, substituting different functional groups can lead to compounds with improved selectivity and potency against specific biological targets .
Case Studies
Case Study: Synthesis and Evaluation of Anticancer Activity
In an investigation focused on synthesizing benzamide derivatives, compounds similar to This compound were evaluated for their antioxidant and anticancer activities using the MTT assay on A549 cells. The results demonstrated that specific derivatives exhibited nearly 100% inhibition at concentrations as low as 100 μg/mL, indicating promising therapeutic potential .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with selected benzamide derivatives from the evidence, focusing on structural features, substituents, and reported properties:
Key Structural and Functional Insights:
Halogenation Patterns: The target compound’s 5-bromo-2-chloro substitution contrasts with 4-bromo (CAS 923233-39-0) or 5-fluoro () analogs. Fluorine substituents (e.g., in ) improve metabolic stability and membrane permeability but may reduce solubility .
Phenyl Group Modifications: The 2-oxopyrrolidin-1-yl group in the target compound introduces a five-membered lactam ring, offering hydrogen-bond donor/acceptor sites absent in chromen-based analogs (e.g., CAS 328253-31-2) .
Synthetic Considerations :
- Many analogs (e.g., ) are synthesized via coupling of benzoyl chlorides with substituted anilines, achieving yields >80% under palladium catalysis . The target compound likely follows similar protocols.
Biological Relevance: Pyrazolo-pyrimidine benzamides () are reported in kinase inhibition studies, suggesting the target compound’s pyrrolidinone group could align with protease or receptor-targeted applications .
Q & A
Basic Question: What are the standard synthetic routes for preparing 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Amide Coupling: React 5-bromo-2-chlorobenzoic acid with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline using coupling agents like HATU or EDC/HOBt in DMF or dichloromethane (DCM) under nitrogen .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. HPLC confirms purity (>95%) .
Condition Optimization:
- Temperature: Maintain 0–25°C during coupling to prevent side reactions.
- pH: Neutral conditions stabilize the amine nucleophile.
- Solvent Choice: Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
Basic Question: How is the structure and purity of this compound validated in academic research?
Methodological Answer:
Validation employs:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Confirm substituent positions (e.g., pyrrolidinone protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 432.05) .
- HPLC: Reverse-phase C18 columns with UV detection assess purity (>95%) .
Advanced Question: What experimental strategies are used to elucidate the mechanism of action of this compound in cancer research?
Methodological Answer:
- Biochemical Assays:
- HDAC Inhibition Assays: Measure IC50 values using fluorogenic substrates (e.g., acetylated lysine derivatives) .
- Western Blotting: Quantify acetylated histone H3/H4 levels in treated cancer cell lines .
- Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with HDAC catalytic sites. The pyrrolidinone group may chelate Zn²+ in the active site .
- Cell Viability Assays: MTT or CellTiter-Glo® assays correlate HDAC inhibition with reduced proliferation in leukemia (e.g., K562) and solid tumor models .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
Methodological Answer:
Cross-Validation:
- Replicate assays under standardized conditions (e.g., identical cell lines, serum concentrations) .
- Use positive controls (e.g., SAHA for HDAC inhibition) to calibrate assay sensitivity .
Structure-Activity Relationship (SAR) Analysis:
- Compare analogues (e.g., substituents on the benzamide or pyrrolidinone moieties) to identify critical functional groups .
Pharmacokinetic Profiling:
- Assess metabolic stability (e.g., liver microsome assays) to determine if discrepancies arise from bioavailability differences .
Advanced Question: What methodologies improve the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Solubility Enhancement:
- Co-solvents: Use cyclodextrins or PEG formulations in animal dosing .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to increase aqueous solubility .
- Plasma Stability Assays:
- Metabolite Identification:
Advanced Question: How can researchers design experiments to evaluate the compound’s antiviral potential?
Methodological Answer:
- Viral Replication Assays:
- Plaque Reduction Assays: Test inhibition of RNA viruses (e.g., influenza, SARS-CoV-2) in Vero or MDCK cells .
- Target Identification:
- Surface Plasmon Resonance (SPR): Screen interactions with viral proteases (e.g., 3CLpro) .
- Time-of-Addition Experiments: Determine if the compound inhibits viral entry, replication, or release .
Advanced Question: What computational tools are recommended for predicting off-target effects?
Methodological Answer:
- Chemoproteomics:
- Use activity-based protein profiling (ABPP) to map interactions with non-HDAC targets .
- Machine Learning Models:
- Train Random Forest or DeepChem models on ChEMBL data to predict kinase or GPCR binding .
- Toxicity Prediction:
Advanced Question: How do researchers optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry:
- Use continuous flow reactors for amide coupling to minimize side products and improve heat transfer .
- Catalyst Screening:
- Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Ullmann-type couplings to enhance efficiency .
- Design of Experiments (DoE):
- Apply factorial designs (e.g., Taguchi method) to optimize temperature, solvent ratio, and reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
